

crenolanib compared to quizartinib gilteritinib sorafenib

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Compound Focus: Crenolanib

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FLT3 Inhibitors at a Glance

The table below summarizes the core characteristics of these four inhibitors based on pre-clinical and clinical data.

Feature	Crenolanib	Quizartinib	Gilteritinib	Sorafenib
Generation & Type	Second-generation; Type I [1] [2]	Second-generation; Type II [1] [3]	Second-generation; Type I [1] [4]	First-generation; Type II [1] [5]
Primary Target(s)	FLT3-ITD, FLT3-TKD (D835), PDGFR [2]	FLT3-ITD [3]	FLT3-ITD, FLT3-TKD, AXL [1]	FLT3-ITD, RAF-1, VEGFR, c-KIT, PDGFR [5]
Key Strength	Activity against TKD resistance mutations (D835) [2]	High potency and selectivity for FLT3-ITD [3]	Approved for R/R AML; inhibits FLT3 & resistance pathway AXL [1]	Multi-kinase inhibitor; used off-label [5]

Feature	Crenolanib	Quizartinib	Gilteritinib	Sorafenib
Notable Safety Consideration	-	QTc prolongation [3] [4]	-	Hand-foot syndrome, gastrointestinal toxicity [5] [6]
Clinical Status (as of early 2024)	Investigational (Phase III) [3] [4]	Approved for ND & R/R FLT3-ITD+ AML in various regions [3]	Approved for R/R FLT3-mutated AML [1] [3]	Approved for other cancers; used off-label in AML [5]

> **Note on Clinical Status:** The clinical landscape for FLT3 inhibitors evolves rapidly. **Crenolanib** remains investigational as of the latest data, while the approval status of others can vary by region and specific indication [3] [4].

Activity Against Key Mutations

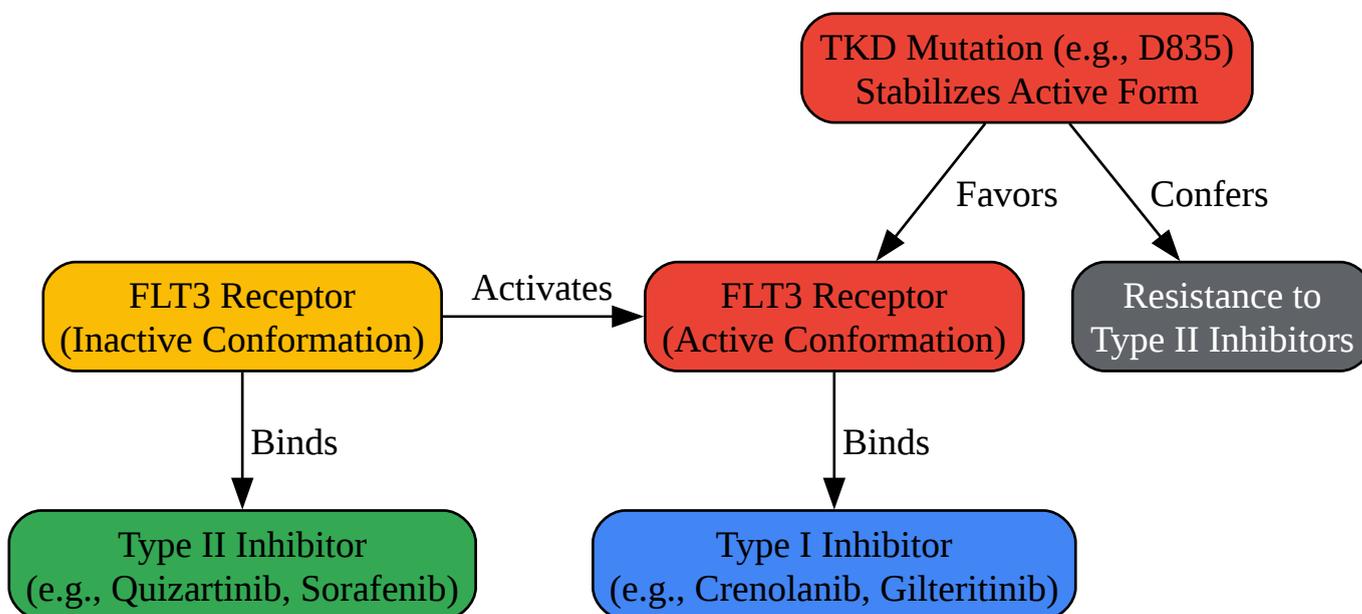
A critical differentiator is each drug's efficacy against specific FLT3 mutations and common resistance mechanisms. The following data, primarily from a 2019 comparative study, illustrates their distinct profiles [7] [8].

Mutation / Characteristic	Crenolanib	Quizartinib	Gilteritinib	Sorafenib
FLT3-ITD	Potent activity [7] [8] [2]	Highly potent activity [7] [8] [3]	Potent activity [7] [8] [1]	Potent activity [7] [8] [5]
FLT3-TKD (D835Y)	Potent activity [7] [8] [2]	Weak activity [7] [8]	Potent activity [7] [8] [1]	Weak activity [7] [8]
Resistance Mutant (FLT3-ITD+F691L)	Reduced activity [7] [8]	Reduced activity [7] [8]	Reduced activity [7] [8]	Reduced activity [7] [8]
KIT D816V	-	-	-	-

Mutation / Characteristic	Crenolanib	Quizartinib	Gilteritinib	Sorafenib
c-CBL Mutations	Hypersensitizes RTKs to inhibition [7] [8]			

Mechanistic Insights and Resistance

The differential activity against mutations is largely explained by the fundamental mechanistic difference between Type I and Type II inhibitors.



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Key takeaways from the diagram and research:

- **Type vs. Type II Binding:** As the diagram shows, **Type I inhibitors (Crenolanib, Gilteritinib)** bind the **active conformation** of the FLT3 kinase, allowing them to target both ITD and TKD mutations. In contrast, **Type II inhibitors (Quizartinib, Sorafenib)** bind the **inactive conformation** and are less effective against TKD mutations like D835, which stabilize the active form [8] [1] [4].
- **Overcoming Resistance:** The D835Y TKD mutation is a common resistance mechanism to Type II inhibitors like quizartinib and sorafenib [8] [2]. Type I inhibitors like **crenolanib** and gilteritinib retain

activity against this mutation, making them potential options for patients who relapse after Type II inhibitor therapy [1] [2].

- **Alternative Resistance Pathways:** Resistance can also arise from **AXL kinase upregulation** [1]. Gilteritinib has the distinct advantage of also inhibiting AXL, potentially overcoming or delaying this form of resistance [1].

Supporting Experimental Data

For your reference, here are summaries of key experimental methodologies from the cited literature.

- **In Vitro Cytotoxicity and Inhibition Assays:** The comparative data in the table above is primarily derived from studies using cell lines (e.g., Ba/F3, MOLM-13, MV4-11) engineered to express specific FLT3 or KIT mutants [7] [8] [1]. Standard assays like MTT for cell viability and Annexin V for apoptosis were used. Phosphorylation status of FLT3 and downstream proteins (ERK, AKT, STAT5) was analyzed via immunoblotting to confirm on-target inhibition [7] [1] [2].
- **Analysis of Apoptotic Pathways:** Research has shown that effective FLT3 inhibition induces apoptosis through the **GSK3 β /Mcl-1 axis**. Inhibition leads to GSK3 β activation, downregulation of the anti-apoptotic protein Mcl-1, and upregulation of the pro-apoptotic protein Bim. This pathway is engaged by all inhibitors, but resistance can occur if GSK3 β is inactivated via other signaling pathways [1].

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